Skin Firmness Improvement: 1% Acetyl Tetrapeptide-9 Clinical Performance Versus Baseline and Peptide Benchmarks
In a double-blind, controlled clinical study, a cream formulation containing 1% acetyl tetrapeptide-9 (AcTP1) applied over 8 weeks produced a 32% increase in skin elasticity and a 19% reduction in wrinkle depth compared to baseline [1]. While this study lacked a direct head-to-head comparator arm, the magnitude of improvement can be contextualized against published benchmarks: typical retinol formulations achieve approximately 15-20% wrinkle reduction over 12 weeks, and acetyl hexapeptide-8 produces roughly 17-27% wrinkle reduction over 4-8 weeks under similar conditions. Separately, a manufacturer study reported a 26% reduction in wrinkle depth after only 28 days of acetyl tetrapeptide-9 application [2]. Additionally, the Replexium blend containing acetyl tetrapeptide-9 (350-650 ppm) and acetyl tetrapeptide-11 demonstrated visible wrinkle reduction within three weeks—significantly faster than a benchmark peptide comparator [3].
| Evidence Dimension | Skin elasticity improvement and wrinkle depth reduction |
|---|---|
| Target Compound Data | 32% elasticity increase; 19% wrinkle depth reduction at 8 weeks with 1% formulation; 26% wrinkle reduction at 28 days (separate study) |
| Comparator Or Baseline | Baseline (untreated); benchmark peptide comparator in Replexium blend study; retinol and acetyl hexapeptide-8 class-level reference values |
| Quantified Difference | 32% elasticity gain vs. baseline; wrinkle reduction achieved within 3 weeks vs. longer timelines for peptide benchmark |
| Conditions | Double-blind controlled clinical study; female subjects; 8-week duration; 1% cream formulation |
Why This Matters
The 32% elasticity improvement at 1% concentration establishes a quantitative efficacy benchmark for procurement specifications and formulation optimization.
- [1] Journal of Cosmetic Dermatology. Double-blind controlled trial of 1% AcTP1 cream on skin elasticity and wrinkle depth. 2021. View Source
- [2] NBInno Manufacturer Study. Boosting Skin Elasticity with Acetyl Tetrapeptide-9: A Feasibility Analysis. 2023. View Source
- [3] COSSMA. Regaining a youthful look: Replexium (Acetyl Tetrapeptide-9 + Acetyl Tetrapeptide-11) clinical study. September 2019. View Source
